5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide
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Overview
Description
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide is a compound belonging to the class of thiadiazolidinones This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-sulfonylketimines with suitable reagents under palladium-catalyzed asymmetric hydrogenation conditions . This method allows for the efficient production of optically active thiadiazolidinones with high enantiomeric excess.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide involves its interaction with specific molecular targets, such as serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by forming a stable complex. This inhibition prevents the enzymes from catalyzing the hydrolysis of peptide bonds in proteins, thereby reducing inflammation and tissue damage .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: A closely related compound with similar inhibitory properties.
Isothiazolidin-3-one 1,1-dioxide: Another related compound with a different ring structure but similar biological activity.
Uniqueness
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide stands out due to its specific substituents (propyl and ethyl groups), which can influence its binding affinity and selectivity towards different enzymes. This makes it a valuable compound for designing selective inhibitors with potential therapeutic applications .
Properties
Molecular Formula |
C7H14N2O3S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-ethyl-1,1-dioxo-4-propyl-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C7H14N2O3S/c1-3-5-6-7(10)8-13(11,12)9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
FDGIMTNHMJGLGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NS(=O)(=O)N1CC |
Origin of Product |
United States |
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